molecular formula C9H15NO B11787104 4-(Piperidin-1-yl)but-2-yn-1-ol CAS No. 14733-49-4

4-(Piperidin-1-yl)but-2-yn-1-ol

Cat. No.: B11787104
CAS No.: 14733-49-4
M. Wt: 153.22 g/mol
InChI Key: PBGNSNOQVSMRAU-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)but-2-yn-1-ol is a chemical compound that features a piperidine ring attached to a butynyl alcohol moiety. This compound is of interest due to its unique structure, which combines the properties of both piperidine and alkyne functional groups. Piperidine is a six-membered heterocyclic amine, while the butynyl alcohol group introduces both an alcohol and an alkyne functionality. This combination makes this compound a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)but-2-yn-1-ol typically involves the reaction of piperidine with a suitable alkyne precursor. One common method is the nucleophilic addition of piperidine to propargyl alcohol, which proceeds under basic conditions. The reaction can be catalyzed by a base such as sodium hydroxide or potassium carbonate, and it is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)but-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Piperidin-1-yl)but-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the design of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders or cancer.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)but-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The piperidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The alkyne group can also participate in click chemistry reactions, facilitating the conjugation of the compound to other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-1-yl)but-2-yn-1-ol is unique due to the presence of both a piperidine ring and an alkyne group. This combination imparts distinct reactivity and allows for diverse chemical transformations. The alkyne group can undergo cycloaddition reactions, while the piperidine ring can participate in nucleophilic substitution and other reactions. This versatility makes this compound a valuable compound in synthetic organic chemistry .

Properties

CAS No.

14733-49-4

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-piperidin-1-ylbut-2-yn-1-ol

InChI

InChI=1S/C9H15NO/c11-9-5-4-8-10-6-2-1-3-7-10/h11H,1-3,6-9H2

InChI Key

PBGNSNOQVSMRAU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC#CCO

Origin of Product

United States

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